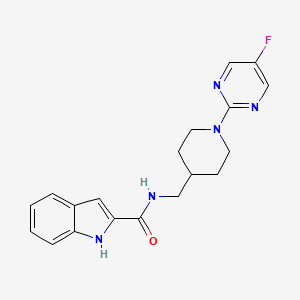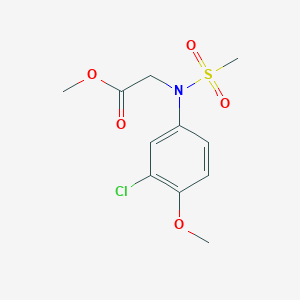![molecular formula C28H30N2O5 B2514445 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879943-91-6](/img/structure/B2514445.png)
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis. It starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of functional groups. Key steps might include:
Formation of the dihydrochromeno[2,3-c]pyrrole core through cyclization reactions.
Introduction of the 4-(allyloxy)phenyl group via substitution reactions.
Addition of the 7-methyl group, likely through alkylation.
Attachment of the 2-(3-morpholinopropyl) side chain through amine coupling reactions.
Industrial Production Methods: Scaling up the production for industrial applications involves optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: Potential for forming new oxygen-containing functional groups.
Reduction: Can lead to hydrogenation of specific double bonds within the molecule.
Substitution: Reactions involving the allyloxy group or other substituents.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution are commonly used.
Major Products: Depending on the reaction conditions, major products can include different oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups added.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, potentially useful in materials science or organic electronics.
Biology: Its unique structure could interact with biological molecules, making it a candidate for studying molecular interactions, enzyme inhibition, or signaling pathways.
Medicine: Research could explore its potential as a therapeutic agent, particularly in fields like oncology or neurology, where structural analogs might have shown activity.
Industry: Could be used in the development of novel materials or as a precursor for manufacturing specialized polymers or chemicals.
Mechanism of Action
The compound's effects depend on its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the morpholinopropyl group suggests potential activity in modulating biological pathways. Mechanistic studies often involve:
Molecular Docking: To predict its binding affinity with specific targets.
Pathway Analysis: To determine how the compound influences cellular processes.
Experimental Validation: Using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to confirm molecular interactions.
Comparison with Similar Compounds
Compared to other compounds with similar cores, 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups. Similar compounds might include:
Chromeno[2,3-c]pyrroles: Lacking one or more functional groups present in this compound.
Morpholinopropyl derivatives: With different core structures, such as chromenes or pyrroles alone.
Allyloxyphenyl compounds: Where the allyloxy group is attached to different aromatic systems.
This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h3,5-10,18,25H,1,4,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZWTSHYGVSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)



![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)

![3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2514375.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)
![(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2514380.png)

